molecular formula C14H17N5O2 B235025 N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

Número de catálogo B235025
Peso molecular: 287.32 g/mol
Clave InChI: IZGQNVLQLXNWGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide, also known as ATB-346, is a novel compound that has been synthesized for its potential use as an anti-inflammatory drug. This compound has gained significant attention due to its ability to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial enzyme COX-1.

Mecanismo De Acción

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide selectively targets COX-2, which is the enzyme responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of beneficial prostaglandins produced by COX-1. This selective inhibition of COX-2 is achieved by a unique mechanism of action that involves the release of hydrogen sulfide (H2S) from this compound, which then selectively binds to COX-2.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation. Moreover, this compound has been shown to have a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional NSAIDs. This is due to its selective inhibition of COX-2, which spares the beneficial effects of COX-1 on the gastrointestinal tract.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has several advantages for lab experiments. It is a highly selective COX-2 inhibitor that has been shown to have potent anti-inflammatory and analgesic effects. Moreover, this compound has a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional NSAIDs. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound that has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.

Direcciones Futuras

There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide. One potential direction is the further study of its mechanism of action, specifically the role of H2S in its selective inhibition of COX-2. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound in humans. Moreover, this compound could potentially be used in combination with other anti-inflammatory drugs to enhance its therapeutic effects. Finally, the development of novel drug delivery systems for this compound could potentially improve its bioavailability and therapeutic efficacy.

Métodos De Síntesis

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the condensation of 4-propoxybenzoyl chloride with 2-allyl-2H-tetrazol-5-amine to form the intermediate N-(4-propoxybenzoyl)-2-allyl-2H-tetrazol-5-amine. This intermediate is then converted to the final product this compound by reacting it with sodium hydride and 4-bromo-2-fluoroaniline.

Aplicaciones Científicas De Investigación

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been extensively studied for its potential use as an anti-inflammatory drug. In preclinical studies, this compound has been shown to be effective in reducing inflammation and pain in various animal models of inflammation. Moreover, this compound has been shown to have a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

Propiedades

Fórmula molecular

C14H17N5O2

Peso molecular

287.32 g/mol

Nombre IUPAC

N-(2-prop-2-enyltetrazol-5-yl)-4-propoxybenzamide

InChI

InChI=1S/C14H17N5O2/c1-3-9-19-17-14(16-18-19)15-13(20)11-5-7-12(8-6-11)21-10-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,17,20)

Clave InChI

IZGQNVLQLXNWGQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

SMILES canónico

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.